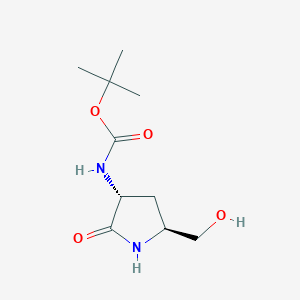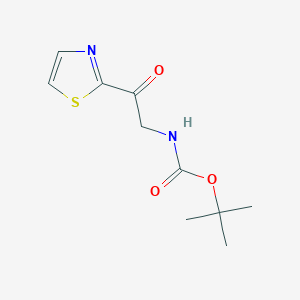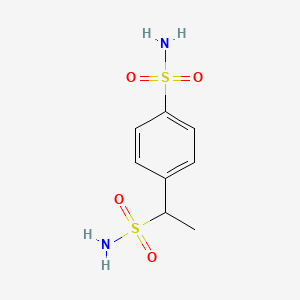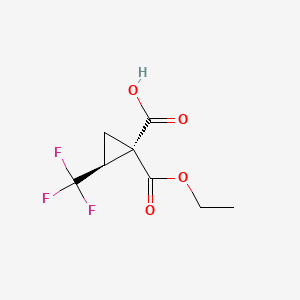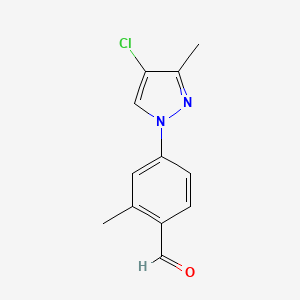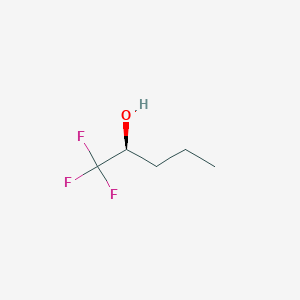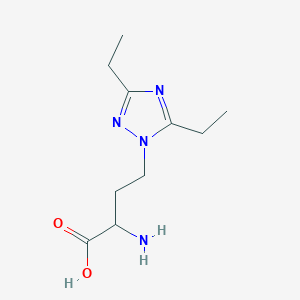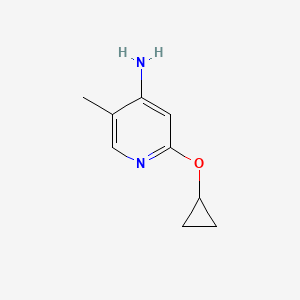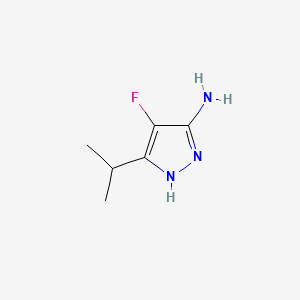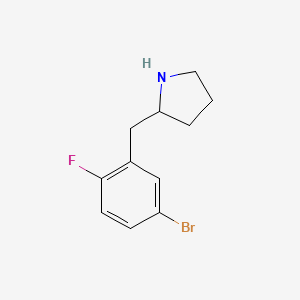
2-(5-Bromo-2-fluorobenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13BrFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine typically involves the reaction of 5-bromo-2-fluorobenzyl bromide with pyrrolidine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrrolidine, while oxidation might produce a ketone or alcohol derivative .
Scientific Research Applications
2-(5-Bromo-2-fluorobenzyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It serves as a probe for studying biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to its targets. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-chlorobenzyl)pyrrolidine
- 2-(5-Bromo-2-methylbenzyl)pyrrolidine
- 2-(5-Bromo-2-iodobenzyl)pyrrolidine
Uniqueness
2-(5-Bromo-2-fluorobenzyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of halogens imparts distinct electronic and steric properties, which can influence the compound’s reactivity and binding interactions. Compared to its analogs, the fluorine atom provides additional stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2 |
InChI Key |
KHQSZQDWWVOWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


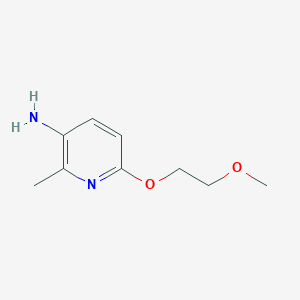
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
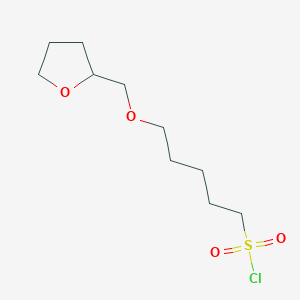
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
